molecular formula C9H6Cl2N2 B12956241 4,7-Dichloro-2-methyl-1,8-naphthyridine

4,7-Dichloro-2-methyl-1,8-naphthyridine

Cat. No.: B12956241
M. Wt: 213.06 g/mol
InChI Key: OWIYDCKEUGBVBY-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two chlorine atoms at the 4th and 7th positions, a methyl group at the 2nd position, and a naphthyridine core. The molecular formula of this compound is C9H6Cl2N2. It is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

The synthesis of 4,7-Dichloro-2-methyl-1,8-naphthyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,6-dichloropyridine with acetic anhydride and a suitable catalyst can lead to the formation of the desired naphthyridine compound . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave irradiation, metal-catalyzed reactions, and multicomponent reactions .

Chemical Reactions Analysis

4,7-Dichloro-2-methyl-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthyridine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms at the 4th and 7th positions can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthyridine derivatives.

Scientific Research Applications

4,7-Dichloro-2-methyl-1,8-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2-methyl-1,8-naphthyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

4,7-Dichloro-2-methyl-1,8-naphthyridine can be compared with other similar compounds in the naphthyridine family, such as:

    2,7-Dichloro-1,8-naphthyridine: Similar in structure but lacks the methyl group at the 2nd position.

    2-Methyl-1,8-naphthyridine: Lacks the chlorine atoms at the 4th and 7th positions.

    4-Methyl-1,8-naphthyridine-2,7-diol: Contains hydroxyl groups instead of chlorine atoms.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

4,7-dichloro-2-methyl-1,8-naphthyridine

InChI

InChI=1S/C9H6Cl2N2/c1-5-4-7(10)6-2-3-8(11)13-9(6)12-5/h2-4H,1H3

InChI Key

OWIYDCKEUGBVBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=NC2=N1)Cl)Cl

Origin of Product

United States

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